

# Spectroscopic Characterization of 6-bromo-N-methyl-2-naphthamide: A Technical Guide

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## Compound of Interest

Compound Name: *6-bromo-N-methyl-2-naphthamide*

Cat. No.: *B1291326*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound **6-bromo-N-methyl-2-naphthamide**. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on the known spectral characteristics of its constituent functional groups and data from closely related structural analogs. This guide is intended to assist researchers in the identification, characterization, and quality control of **6-bromo-N-methyl-2-naphthamide** and similar compounds in a drug discovery and development context. Detailed, generalized experimental protocols for acquiring the spectral data are also provided.

## Chemical Structure and Properties

- IUPAC Name: 6-bromo-N-methylnaphthalene-2-carboxamide
- Molecular Formula:  $C_{12}H_{10}BrNO$
- Molecular Weight: 264.12 g/mol
- CAS Number: 426219-35-4

Structure:

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## Predicted Spectral Data

The following tables summarize the predicted spectral data for **6-bromo-N-methyl-2-naphthamide**. These predictions are derived from the analysis of structural analogs, including 6-bromo-2-naphthol and 1-bromonaphthalene, as well as established spectroscopic principles for the N-methylamide functional group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ NMR (Proton NMR)

Predicted Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$  at 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.5	s	1H	H-1
~8.0 - 8.2	d	1H	H-5
~7.8 - 8.0	d	1H	H-4
~7.7 - 7.9	dd	1H	H-7
~7.6 - 7.8	d	1H	H-8
~7.5 - 7.7	d	1H	H-3
~6.0 - 6.5	br s	1H	N-H
~3.0 - 3.2	d	3H	N-CH <sub>3</sub>

### 2.1.2. $^{13}\text{C}$ NMR (Carbon-13 NMR)

Predicted Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$  at 100 MHz

Chemical Shift (ppm)	Assignment
~168 - 170	C=O (Amide)
~135 - 137	C-6
~133 - 135	C-4a
~131 - 133	C-8a
~130 - 132	C-2
~129 - 131	C-5
~128 - 130	C-7
~127 - 129	C-8
~126 - 128	C-4
~125 - 127	C-1
~123 - 125	C-3
~26 - 28	N-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Predicted Vibrational Frequencies ( $\text{cm}^{-1}$ )

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3400	Medium	N-H stretch
~3050 - 3100	Medium	Aromatic C-H stretch
~2920 - 2960	Weak	Aliphatic C-H stretch (CH <sub>3</sub> )
~1640 - 1680	Strong	C=O stretch (Amide I)
~1520 - 1580	Medium	N-H bend (Amide II)
~1470 - 1500	Medium	Aromatic C=C stretch
~1230 - 1280	Medium	C-N stretch (Amide III)
~1050 - 1100	Medium	C-Br stretch

## Mass Spectrometry (MS)

Predicted m/z Ratios for Molecular Ions

m/z	Ion	Notes
263	[M] <sup>+</sup>	Corresponding to the <sup>79</sup> Br isotope.
265	[M+2] <sup>+</sup>	Corresponding to the <sup>81</sup> Br isotope, with an intensity approximately equal to the M <sup>+</sup> peak.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **6-bromo-N-methyl-2-naphthamide**. Instrument parameters should be optimized for the specific instrument being used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 10-12 ppm, pulse angle of 45 degrees, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
  - Signal-to-noise ratio should be improved by acquiring a sufficient number of scans (e.g., 16 or 32).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled carbon spectrum.
  - Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio.

## IR Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
  - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample holder or clean ATR crystal.
  - Record the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

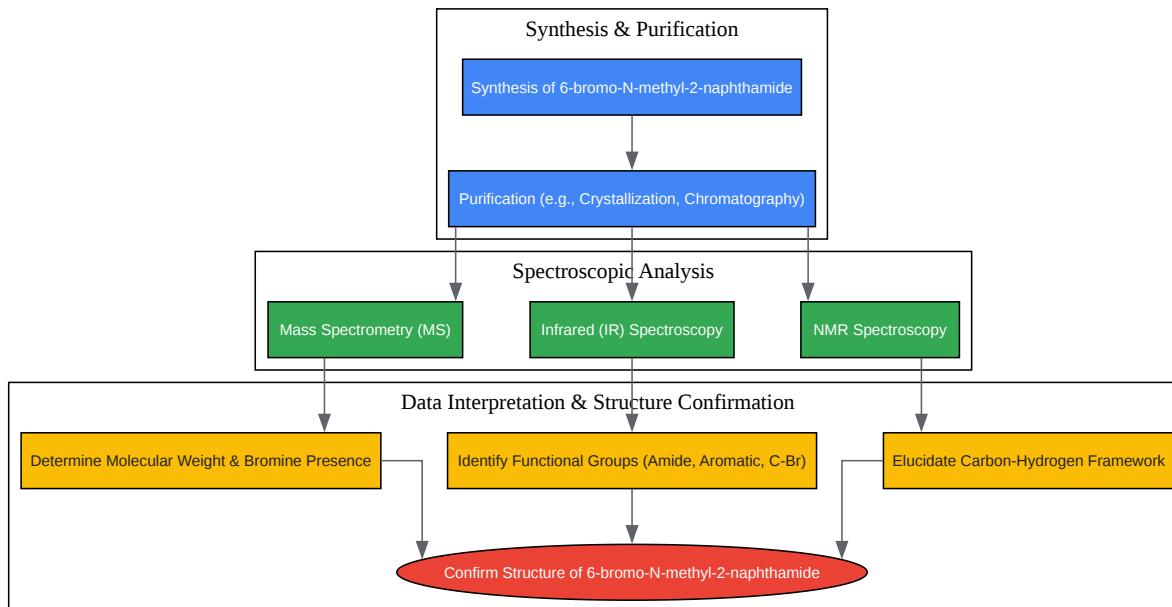
- Co-add 16-32 scans to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
- Acquisition:
  - ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph. Acquire the mass spectrum in positive ion mode.
  - EI: Introduce the sample (as a solid or in a volatile solvent) into the ion source. A standard electron energy of 70 eV is typically used.
- Data Analysis: Identify the molecular ion peaks, paying close attention to the characteristic isotopic pattern of bromine ( $M^+$  and  $M+2$  peaks of approximately 1:1 ratio).

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation and confirmation of **6-bromo-N-methyl-2-naphthamide** using the described spectroscopic techniques.



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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of **6-bromo-N-methyl-2-naphthamide**.

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